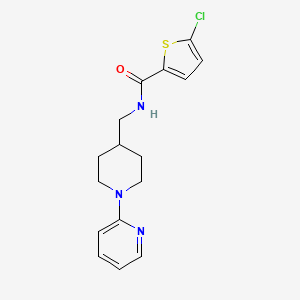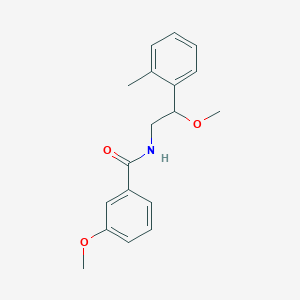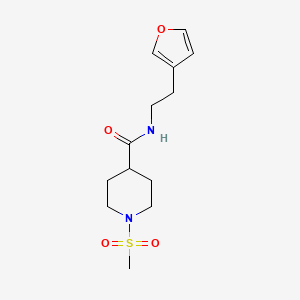
N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Antimicrobial Activities : Sulfonyl hydrazone scaffold and piperidine rings, related structures to N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, play crucial roles in medicinal chemistry, showcasing potential in antimicrobial activities. Compounds synthesized from related structures have been evaluated for antioxidant capacity and anticholinesterase activity, indicating potential in treating related diseases (Karaman et al., 2016).
Neuroinflammation Imaging : PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with compounds structurally similar to this compound has been developed as a noninvasive tool for imaging reactive microglia. This is particularly relevant for studying neuroinflammation, an underlying pathogenic feature of various neuropsychiatric disorders (Horti et al., 2019).
Organic Chemistry and Synthesis
Furan Ring Containing Organic Ligands : The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been explored for their chelating properties and antimicrobial activity. These compounds show promise in developing novel antimicrobial agents with different inhibition activities on bacterial growth (Patel, 2020).
Electrophilic Substitution Reactions : Studies on the acid-catalyzed transformations of similar compounds have led to the synthesis of new derivatives with potential applications in drug development and as intermediates in organic synthesis. These studies offer insights into the reactivity of furan-containing compounds and their potential in creating new pharmacologically active molecules (Stroganova et al., 2016).
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-20(17,18)15-7-3-12(4-8-15)13(16)14-6-2-11-5-9-19-10-11/h5,9-10,12H,2-4,6-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLVUPZGMPOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
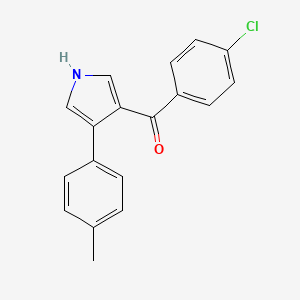
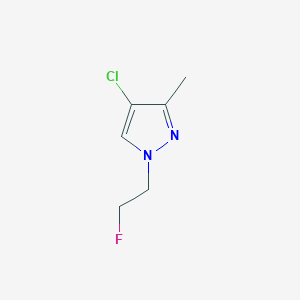
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)
![[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine](/img/structure/B2384134.png)

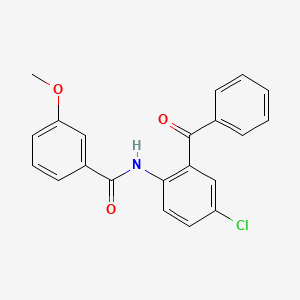

![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)
![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)
![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)
